3-Butenylmagnesium bromide

Catalog No.
S1898935
CAS No.
7103-09-5
M.F
C4H7BrMg
M. Wt
159.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butenylmagnesium bromide

CAS Number

7103-09-5

Product Name

3-Butenylmagnesium bromide

IUPAC Name

magnesium;but-1-ene;bromide

Molecular Formula

C4H7BrMg

Molecular Weight

159.31 g/mol

InChI

InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1

InChI Key

JAUWOQLHLFMTON-UHFFFAOYSA-M

SMILES

[CH2-]CC=C.[Mg+2].[Br-]

Canonical SMILES

[CH2-]CC=C.[Mg+2].[Br-]

3-Butenylmagnesium bromide is an organomagnesium compound with the chemical formula C₄H₇BrMg. It belongs to the class of Grignard reagents, which are characterized by the presence of a carbon-magnesium bond. This compound is notable for its reactivity and versatility in organic synthesis. The structure consists of a butenyl group (specifically, a 3-butenyl group) bonded to magnesium bromide, making it a valuable intermediate in various

3-Butenylmagnesium bromide is a hazardous compound due to its following properties:

  • Flammability: It ignites readily in contact with air or moisture, releasing flammable hydrogen gas [].
  • Reactivity: It reacts violently with water and protic solvents like alcohols, releasing flammable hydrocarbons [].
  • Toxicity: Limited data exists on specific toxicity, but it is likely to be irritating to the skin, eyes, and respiratory system upon contact or inhalation.
  • Synthesis of Alkenols and Alkenes:

    A prominent application of 3-BMgBr is the formation of carbon-carbon bonds. It reacts with various carbonyl compounds (aldehydes, ketones, esters) through nucleophilic addition, yielding alkenols with a three-carbon chain extension at the double bond. PubChem, 3-Butenylmagnesium bromide: Furthermore, 3-BMgBr can participate in elimination reactions under specific conditions, leading to the formation of substituted alkenes.

  • Synthesis of Complex Molecules:

    -BMgBr serves as a building block in the synthesis of more complex molecules. Its ability to form new carbon-carbon bonds makes it valuable for constructing intricate organic structures. Researchers can employ 3-BMgBr in multi-step synthetic sequences targeting natural products, pharmaceuticals, and functional materials.

  • Exploration of Catalytic Processes:

    Recent research explores the potential of 3-BMgBr in catalytic reactions. By attaching transition metals or other Lewis acids, scientists aim to develop new catalysts for organic transformations. These modified Grignard reagents could offer improved selectivity, efficiency, and sustainability in organic synthesis.

  • Grignard Reactions: As a Grignard reagent, it can react with various electrophiles such as carbonyl compounds (aldehydes and ketones) to form alcohols. For example, reacting with formaldehyde yields 3-buten-1-ol.
  • Cross-Coupling Reactions: It can be utilized in cross-coupling reactions, such as Suzuki or Negishi reactions, where it couples with aryl or vinyl halides to form substituted alkenes or arenes.
  • Nucleophilic Additions: The compound can act as a nucleophile in reactions with electrophiles, enabling the formation of new carbon-carbon bonds .

3-Butenylmagnesium bromide is synthesized through the reaction of 3-bromobutene with magnesium metal in an anhydrous solvent like tetrahydrofuran. The general reaction can be represented as follows:

3 Bromobutene+MgTHF3 Butenylmagnesium bromide\text{3 Bromobutene}+\text{Mg}\xrightarrow{\text{THF}}\text{3 Butenylmagnesium bromide}

This method requires careful control of moisture to prevent hydrolysis and ensure the formation of the desired Grignard reagent. The reaction typically proceeds under inert atmosphere conditions to maintain anhydrous conditions .

The applications of 3-butenylmagnesium bromide are primarily found in organic synthesis:

  • Synthesis of Alcohols: It is used to synthesize various alcohols through nucleophilic addition to carbonyl compounds.
  • Preparation of Unsaturated Compounds: The compound serves as a building block for synthesizing unsaturated hydrocarbons and other complex organic molecules.
  • Polymer Chemistry: It can be employed in polymerization processes where Grignard reagents are utilized to initiate or modify polymer structures .

Interaction studies involving 3-butenylmagnesium bromide focus on its reactivity with different functional groups and electrophiles. Its ability to form stable complexes with various substrates makes it a subject of interest in mechanistic studies within organic chemistry. Understanding these interactions aids in optimizing reaction conditions for improved yields and selectivity in synthetic processes .

Several compounds share similarities with 3-butenylmagnesium bromide, particularly other Grignard reagents. Here are some notable examples:

CompoundFormulaUnique Features
Propylmagnesium bromideC₃H₇BrMgSimpler structure; used for similar synthetic applications.
Vinylmagnesium bromideC₂H₃BrMgContains a double bond; useful for synthesizing vinyl-substituted compounds.
Allylmagnesium bromideC₃H₅BrMgMore reactive due to the allylic position; often used in complex organic synthesis.

Uniqueness of 3-Butenylmagnesium Bromide: Unlike its counterparts, 3-butenylmagnesium bromide offers specific regioselectivity due to its unique butenyl structure, allowing for selective reactions that may not be achievable with simpler Grignard reagents.

The Grignard reaction, pioneered by Victor Grignard in 1900, revolutionized organic synthesis by enabling the formation of alcohols, hydrocarbons, and other carbon-based compounds. Grignard’s initial experiments involved reacting methyl iodide with magnesium in diethyl ether, yielding methylmagnesium iodide. The discovery of allylic Grignard reagents, including 3-butenylmagnesium bromide, followed later as chemists expanded the scope of organomagnesium compounds.

Early milestones include:

  • 1900: Grignard’s isolation of ethylmagnesium bromide.
  • 1933: Systematic studies on crotyl and allyl Grignard reagents.
  • Post-1950s: Use of tetrahydrofuran (THF) as a solvent for improved stability.

These advances laid the groundwork for modern applications of 3-butenylmagnesium bromide in cross-coupling and stereoselective synthesis.

Structural Characteristics and Molecular Composition

3-Butenylmagnesium bromide exhibits a distinct structure that governs its reactivity.

Molecular Formula and Bonding

PropertyValue/Description
Molecular formulaC₄H₇BrMg
Molecular weight159.31 g/mol
BondingMg–C (σ bond), Mg–Br (ionic bond)
SolvationStabilized by ether ligands (e.g., THF)

The magnesium atom is coordinated to two ether molecules in solution, forming a tetrahedral or octahedral geometry. The 3-butenyl group (CH₂=CHCH₂CH₂–) introduces conjugation and allylic reactivity.

Isomerism and Conformation

While 3-butenylmagnesium bromide is typically synthesized as a single isomer, the double bond in the butenyl group can exhibit cis or trans configurations. However, experimental data on this isomerism are limited, and the reagent is often used without stereochemical control.

Role in Modern Organometallic Chemistry

3-Butenylmagnesium bromide is a versatile reagent in synthetic chemistry, enabling diverse transformations.

Cross-Coupling Reactions

Palladium or nickel catalysts facilitate coupling with aryl or alkyl halides. For example:

  • Pd-catalyzed coupling: Reacts with aryl bromides to form substituted arenes.
  • Mechanism: Oxidative addition of the organohalide to Pd(0), followed by transmetallation with the Grignard reagent and reductive elimination.

Example:
Cyclopropylmagnesium bromide analogs couple with aryl triflates using substoichiometric zinc bromide.

Addition to Carbonyl Compounds

3-Butenylmagnesium bromide adds to aldehydes, ketones, and esters, forming alcohols or ketones. The reaction proceeds via a six-membered transition state, enabling rapid but less stereoselective additions.

SubstrateProductSelectivity Challenges
AldehydesSecondary alcoholsLow diastereoselectivity
KetonesTertiary alcoholsReversibility in hindered cases
EstersTertiary alcoholsCompeting transesterification

Stereoselective Synthesis

Despite its high reactivity, 3-butenylmagnesium bromide struggles with stereocontrol:

  • Chelation-controlled additions: Limited success due to weak Mg–O interactions.
  • Conformational control: Observed in rigid substrates (e.g., camphor derivatives).

Dates

Modify: 2023-08-16

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